4-({2-[(Phenylacetyl)amino]benzoyl}amino)benzoic acid
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Overview
Description
4-[2-(2-Phenylacetamido)benzamido]benzoic acid is an organic compound with the molecular formula C21H18N2O4 It is known for its complex structure, which includes a benzamido group and a phenylacetamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-phenylacetamido)benzamido]benzoic acid typically involves multi-step organic reactions. One common method starts with the acylation of 2-aminobenzoic acid with phenylacetyl chloride to form 2-(2-phenylacetamido)benzoic acid. This intermediate is then further reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-phenylacetamido)benzamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzene ring positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
4-[2-(2-phenylacetamido)benzamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Investigated for its role in drug delivery systems and as a potential active pharmaceutical ingredient (API) in various formulations.
Mechanism of Action
The mechanism of action of 4-[2-(2-phenylacetamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylacetamido)benzoic acid: Shares a similar structure but lacks the additional benzamido group.
4-(2-Phenylacetamido)benzoic acid: Similar but with different substitution patterns on the benzene ring.
N-Phenylacetamido derivatives: Various compounds with phenylacetamido groups attached to different core structures.
Uniqueness
4-[2-(2-phenylacetamido)benzamido]benzoic acid is unique due to its dual amide functionality, which imparts distinct chemical and biological properties. This dual functionality allows for diverse chemical reactivity and potential for multiple applications in different fields of research .
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[[2-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H18N2O4/c25-20(14-15-6-2-1-3-7-15)24-19-9-5-4-8-18(19)21(26)23-17-12-10-16(11-13-17)22(27)28/h1-13H,14H2,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
TZSRMZWHHLOMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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